molecular formula C13H15NO2 B8312693 3,4-Dihydro-N-(2-propenyl)-2H-1-benzopyran-3-carboxamide

3,4-Dihydro-N-(2-propenyl)-2H-1-benzopyran-3-carboxamide

Cat. No. B8312693
M. Wt: 217.26 g/mol
InChI Key: KANGSGCUNOLBJD-UHFFFAOYSA-N
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Patent
US04178380

Procedure details

A solution of 5 g of 2A and 5.7 g of 2-propenamine in 50 ml of ethanol was refluxed for 6 days. Stripping of the solvent, followed by charcoal treatment of the product and recrystallization of the treated product from ether-hexane, gave 2, as white crystals, mp: 114.5°-115.5° C.
Name
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[CH2:4][CH:3]([C:11]([OH:13])=O)[CH2:2]1.[CH2:14]([NH2:17])[CH:15]=[CH2:16]>C(O)C>[CH2:14]([NH:17][C:11]([CH:3]1[CH2:4][C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[O:1][CH2:2]1)=[O:13])[CH:15]=[CH2:16]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
O1CC(CC2=C1C=CC=C2)C(=O)O
Name
Quantity
5.7 g
Type
reactant
Smiles
C(C=C)N
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Stripping of the solvent, followed by charcoal treatment of the product and recrystallization of the treated product from ether-hexane
CUSTOM
Type
CUSTOM
Details
gave 2

Outcomes

Product
Name
Type
Smiles
C(C=C)NC(=O)C1COC2=C(C1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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